molecular formula C3H6O4S B092673 Trimethylene sulfate CAS No. 1073-05-8

Trimethylene sulfate

Cat. No. B092673
CAS RN: 1073-05-8
M. Wt: 138.14 g/mol
InChI Key: OQYOVYWFXHQYOP-UHFFFAOYSA-N
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Description

Trimethylene sulfate is a chemical compound with the formula C3H6O4S . It contains a total of 14 bonds, including 8 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, and 1 sulfate .


Synthesis Analysis

Trimethylene sulfite has been evaluated as a new electrolyte additive for improving the performances of lithium-ion batteries . The study used charge-discharge, cyclic voltammetry (CV), scanning electron microscope (SEM), X-ray photoelectron spectroscopy (XPS), and electrochemical impedance spectroscopy (EIS) to analyze the electrochemical reaction processes .


Molecular Structure Analysis

The molecular structure of Trimethylene sulfate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 14 bonds, including 8 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, and 1 sulfate .


Chemical Reactions Analysis

Trimethylene sulfite was evaluated as a new electrolyte additive for improving the performances of lithium-ion batteries (LIBs) . The results showed that the initial charge capacities of the graphite electrode in electrolytes without and with Trimethylene sulfite were 332.54 and 362.93 mAh g −1, respectively .

Future Directions

The chemistry involved in the ring-opening polymerization of sulfur-containing cyclic monomers like Trimethylene sulfate is being explored, with the aim of synthesizing sulfur-containing polymers . This research is expected to provide an overview of the fundamental challenges involved in synthesizing sulfur-containing polymers, including potential future directions .

properties

IUPAC Name

1,3,2-dioxathiane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S/c4-8(5)6-2-1-3-7-8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYOVYWFXHQYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061460
Record name 1,3,2-Dioxathiane, 2,2-dioxide
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Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylene sulfate

CAS RN

1073-05-8
Record name 1,3,2-Dioxathiane, 2,2-dioxide
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Record name Trimethylene sulfate
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Record name 1,3,2-Dioxathiane, 2,2-dioxide
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Record name 1,3,2-Dioxathiane, 2,2-dioxide
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Record name 1,3,2-dioxathiane 2,2-dioxide
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Record name TRIMETHYLENE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Trimethylene sulfate influence its behavior as an electrolyte additive?

A2: Trimethylene sulfate is a six-membered cyclic sulfate. While the provided research doesn't delve deep into direct structure-activity relationships for its use in batteries, it does highlight that the presence of the sulfate group likely influences its electrochemical reactivity. [] Comparing TMS to its homologue, ethylene sulfate (DTD), reveals that even a slight structural difference (one carbon atom less in the ring) can lead to significant changes in their reduction potential and interaction with the electrode surfaces during battery operation. [] This underscores the importance of the cyclic sulfate structure in its function as an additive.

Q2: Are there any spectroscopic characterizations available for Trimethylene sulfate?

A3: While the provided research papers focus on the application of TMS, one study mentions the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy for characterizing the conformation of TMS. [] These techniques helped determine that TMS exists as an equilibrium mixture of two chair isomers, with one being predominant. Unfortunately, the specific spectroscopic data is not detailed in the abstracts.

Q3: What are the known material compatibilities and stability aspects of Trimethylene sulfate in lithium-ion batteries?

A4: The research indicates that TMS demonstrates compatibility with common lithium-ion battery components like graphite anodes and LiNi1/3Mn1/3Co1/3O2 (NMC) cathodes. [, , ] Its stability in the electrolyte solution seems sufficient for battery operation, although its decomposition products and potential impact on long-term cycling require further investigation. Studies exploring storage conditions at elevated temperatures (60°C) suggest that TMS, particularly when combined with other additives, might contribute to reduced gas generation and capacity loss, indicating a positive influence on overall electrolyte stability under those conditions. []

Q4: Are there any environmental concerns associated with Trimethylene sulfate ?

A4: The provided research focuses primarily on the electrochemical behavior and application of TMS in batteries. Therefore, no information is available regarding its environmental impact, degradation pathways, or recommended waste management strategies. Further research is needed to assess its potential ecotoxicological effects and develop environmentally responsible practices for its handling and disposal.

Q5: What analytical methods are used to study Trimethylene sulfate in battery research?

A5: Several analytical techniques are employed to investigate the behavior of TMS in battery systems. These include:

  • High Precision Coulometry: Used to accurately measure charge and discharge capacities, providing insights into the cell's coulombic efficiency and capacity retention. [, ]
  • AC Impedance Spectroscopy: Helps to analyze the internal resistance of the battery, providing information on the SEI layer and charge transfer processes. [, ]
  • Gas Chromatography/Mass Spectroscopy (GC-MS): Allows for the identification and quantification of volatile compounds generated during battery operation, offering insights into electrolyte decomposition and gas evolution. []
  • X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the electrode surfaces, aiding in understanding the SEI layer formation and the interaction of TMS with the electrodes. []

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